molecular formula C6H14NO5P B8667362 Glycine, N-(1-methylethyl)-N-(phosphonomethyl)- CAS No. 104608-53-9

Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-

Cat. No. B8667362
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
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Patent
US04965403

Procedure details

In a 100 ml Monel autoclave were mixed 2.30 g (11.7 mmol) of N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid and 3.73 g (93.0 mmol) of dry, powdered NaOH. The reagents were mixed together well. The reaction vessel was flushed with N2, and the mixture was heated to 315° C. for three hours. During the heating period at 315° C. the internal pressure in the vessel rose from 5×105N/M2 to 1.3×106N/M2. At the end of the heating period the excess pressure that was generated was released and 8 ml of water were introduced. The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure rose from 3.1×106N/M2 to 3.9×106N/M2. The vessel was then cooled to room temperature and the residual pressure was released. The reaction mixture was diluted with water and neutralized with 93 mmol of HCl. This solution was concentrated to dryness. The residue was taken up in conc. HCl and the precipitated NaCl was filtered off. The filtrate was concentrated and purified by ion exchange chromatography (Dowex 50×8-400), to yield 1.03 g (52.0%) of N-phosphonomethylglycine and 0.32 g (13.0%) of N-isopropyl-N-phosphonomethylglycine
Name
N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
93 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH2:8][P:9](=[O:12])([OH:11])[OH:10])[CH:5]([CH3:7])[CH3:6].Cl.[OH2:14]>>[P:9]([CH2:8][NH:4][CH2:3][C:2]([OH:1])=[O:14])([OH:10])([OH:11])=[O:12].[CH:5]([N:4]([CH2:8][P:9]([OH:11])([OH:10])=[O:12])[CH2:3][C:2]([OH:14])=[O:1])([CH3:6])[CH3:7]

Inputs

Step One
Name
N-(2-hydroxyethyl)-N-isopropylaminomethylphosphonic acid
Quantity
2.3 g
Type
reactant
Smiles
OCCN(C(C)C)CP(O)(O)=O
Step Two
Name
Quantity
93 mmol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
315 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of dry
ADDITION
Type
ADDITION
Details
The reagents were mixed together well
CUSTOM
Type
CUSTOM
Details
The reaction vessel was flushed with N2
CUSTOM
Type
CUSTOM
Details
at 315° C.
ADDITION
Type
ADDITION
Details
8 ml of water were introduced
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
the precipitated NaCl was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by ion exchange chromatography (Dowex 50×8-400)

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CNCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 52%
Name
Type
product
Smiles
C(C)(C)N(CC(=O)O)CP(=O)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.